molecular formula C₂₇H₃₃NO₁₀S B1160723 Isothiocolchicoside

Isothiocolchicoside

Cat. No.: B1160723
M. Wt: 563.62
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiocolchicoside (C₂₇H₃₃NO₁₀S, molecular weight: 563.62 g/mol) is an impurity of Thiocolchicoside, a semi-synthetic colchicine derivative prescribed as a GABA receptor antagonist with muscle relaxant and analgesic properties . Structurally, it features a methylthio group (-SCH₃) and a glycosidic linkage to a glucose moiety, distinguishing it from its parent compound, Thiocolchicoside. Its synthesis involves acetylation intermediates like this compound Tetraacetate (C₃₅H₄₁NO₁₄S, molecular weight: 731.76 g/mol), which is critical for stabilizing reactive hydroxyl groups during production . While Thiocolchicoside is therapeutically active, this compound’s pharmacological role remains less defined, necessitating rigorous impurity profiling in pharmaceutical formulations.

Properties

Molecular Formula

C₂₇H₃₃NO₁₀S

Molecular Weight

563.62

Synonyms

N-((S)-1,2-Dimethoxy-9-(methylthio)-10-oxo-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,10-tetrahydrobenzo[a]heptalen-7-yl)acetamide; 

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Structural Modifications : this compound Tetraacetate introduces acetyl groups at hydroxyl positions (C-3, C-4, C-5, and C-6 of the glucose unit), enhancing solubility during synthesis .

Colchicine Derivatives

Colchicine, the progenitor of this compound family, shares a tropolone ring but lacks the glycosidic side chain present in Thiocolchicoside and this compound. This structural divergence reduces GABA receptor affinity but enhances microtubule-disrupting activity, making colchicine unsuitable as a muscle relaxant .

Functional Comparison with Other GABA Antagonists

Compound Target Receptor Therapeutic Use Structural Features
This compound GABA-A Not established (impurity) Methylthio, glycosidic glucose
Baclofen GABA-B Spasticity management Chlorophenyl, β-chlorophenyl group
Gabazine GABA-A Research tool Bicyclic heteroaromatic core

Notable Contrasts:

  • Specificity : Baclofen selectively targets GABA-B receptors, whereas this compound’s GABA-A antagonism aligns more closely with Gabazine. However, its impurity status limits clinical relevance .
  • Synthetic Accessibility : this compound’s synthesis requires multi-step acetylation and deprotection, contrasting with Baclofen’s straightforward aromatic substitution pathways .

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